molecular formula C12H16ClFN4 B13547572 ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride

ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride

Cat. No.: B13547572
M. Wt: 270.73 g/mol
InChI Key: DSYLFFDBUMWOHY-UHFFFAOYSA-N
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Description

Ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-fluorophenyl group, which can be done using a suitable halogenated precursor and a palladium-catalyzed cross-coupling reaction.

    Ethylation: The ethyl group is introduced through an alkylation reaction, where an ethyl halide reacts with the triazole derivative in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, palladium catalysts, and bases for alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride has several scientific research applications:

Comparison with Similar Compounds

Ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride can be compared with other triazole derivatives, such as:

    1-(4-fluorophenyl)-1H-1,2,3-triazole: Similar in structure but lacks the ethylamine group.

    4-(4-methoxyphenyl)-1H-1,2,3-triazole: Contains a methoxy group instead of a fluorophenyl group.

    1-(4-chlorophenyl)-1H-1,2,3-triazole: Contains a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClFN4

Molecular Weight

270.73 g/mol

IUPAC Name

N-ethyl-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H15FN4.ClH/c1-2-14-11(12-15-8-16-17-12)7-9-3-5-10(13)6-4-9;/h3-6,8,11,14H,2,7H2,1H3,(H,15,16,17);1H

InChI Key

DSYLFFDBUMWOHY-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC1=CC=C(C=C1)F)C2=NC=NN2.Cl

Origin of Product

United States

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